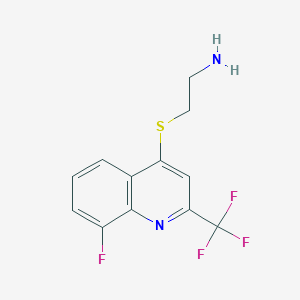
4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
The compound "4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their biological activities. The presence of fluorine atoms, particularly the trifluoromethyl group, often enhances the biological activity and metabolic stability of these compounds.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-amino-2-(trifluoromethyl)quinolines, can be achieved via an intramolecular Friedel–Crafts reaction. This method involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with malononitrile under ambient temperature or microwave irradiation, yielding a variety of quinoline derivatives in good to excellent yields without the need for purification .
Molecular Structure Analysis
Quinoline derivatives often exhibit interesting structural features due to their aromatic nature and the presence of substituents. For instance, the crystal structure of a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, is stabilized by intramolecular hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions. These interactions are also reflected in the Hirshfeld surface analysis, indicating that the crystal packing is mainly dictated by H···H and H···F contacts .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be influenced by the presence of substituents. For example, the introduction of a methylthio group in 4-amino-2-(methylthio)quinolines allows for the synthesis of various functionalized quinolines through triflic acid-mediated N-heteroannulation. This process is highly chemoselective and operates under mild conditions . Although not directly related to the target compound, this information suggests that substituents such as aminoethylthio may also influence the chemical reactivity of quinoline derivatives.
Physical and Chemical Properties Analysis
Quinoline derivatives substituted with fluorinated groups, such as the trifluoromethyl group, exhibit unique physical and chemical properties. These properties can be tailored for specific applications, such as agrochemical research. The introduction of fluorinated groups can lead to the development of highly functionalized quinolines, which serve as platforms for further chemical diversification . Additionally, computational studies on related quinoline derivatives predict favorable drug-like properties, including lipophilicity, size, polarity, and gastrointestinal absorption, although the blood-brain barrier penetration may be negative .
Aplicaciones Científicas De Investigación
Synthesis and Application in Antimicrobial Screening
This compound is involved in the synthesis and antimicrobial screening of a range of quinolines. Notably, a series of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their derivatives were synthesized. These compounds were tested for potential antimicrobial activity through the Sonogashira coupling reaction. However, the outcomes against bacteria and fungi were not significant at the tested concentrations (Bonacorso et al., 2018).
Nanosensor Development for Zinc Ion Detection
Novel magnetic nanosensors incorporating a 4-aminoquinoline base have been developed, showcasing enhanced fluorescence intensity and selective zinc ion detection in aqueous solutions. These nanosensors demonstrated high sensitivity and selectivity, unaffected by other metal cations, and were reversible upon treatment with EDTA (Pourfallah & Lou, 2018).
Synthesis of Cyclopentaquinolines and Ozonides
The compound plays a role in the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through acid-catalyzed cyclocondensation. This process also led to the successful creation of stable ozonides with specific configurations, marking a significant development in chemical synthesis (Tolstikov et al., 2014).
Synthesis and Anticancer Activity
Amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized, showing promising anticancer activity. These compounds were tested against various carcinoma cell lines, with some showing greater potency than standard drugs. The study also included apoptotic DNA fragmentation and molecular docking studies to establish the compounds' mechanism of action (Bhatt, Agrawal & Patel, 2015).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
2-[8-fluoro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2S/c13-8-3-1-2-7-9(19-5-4-17)6-10(12(14,15)16)18-11(7)8/h1-3,6H,4-5,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBZAAFUCWIVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2SCCN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



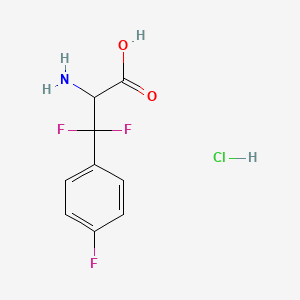
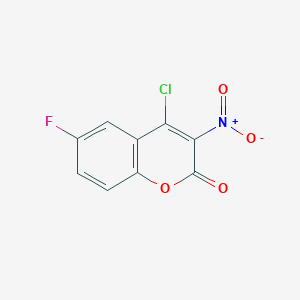

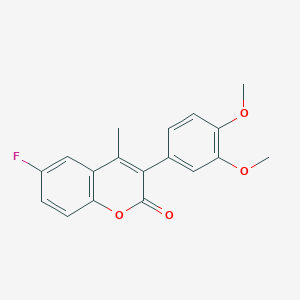

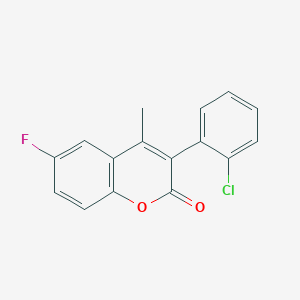
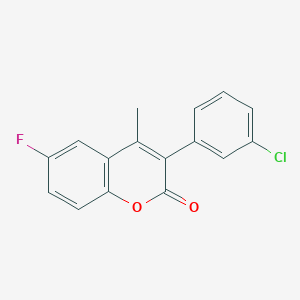

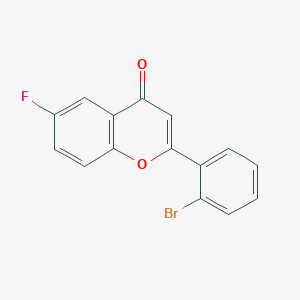


![5-[(1-Indolyl)methyl]-3-methylisoxazole](/img/structure/B3042203.png)

